3-{[(2-chlorophenyl)methyl]amino}propanoic acid
Description
3-{[(2-Chlorophenyl)methyl]amino}propanoic acid is a β-amino acid derivative characterized by a propanoic acid backbone substituted with an amino group linked to a 2-chlorobenzyl moiety. Its molecular formula is C₁₀H₁₂ClNO₂ (MW: 213.66 g/mol) . This compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications for optimizing pharmacological properties.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-8(9)7-12-6-5-10(13)14/h1-4,12H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHCGFIZXZSAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via the formation of an imine intermediate between the amine and the β-keto ester’s carbonyl group. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst facilitates the reduction to the secondary amine. Subsequent hydrolysis of the ester group using aqueous hydrochloric acid yields the target carboxylic acid. Key variables include:
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Solvent selection : Methanol or ethanol is preferred for solubility and compatibility with reducing agents.
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Temperature : Room temperature for imine formation, followed by 50–80°C for reduction.
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Catalyst loading : 5–10% Pd/C under 1–3 atm H₂ achieves >80% conversion.
Data Table 1: Reductive Amination Conditions and Yields
| β-Keto Ester | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Methyl acetoacetate | NaBH₃CN | Methanol | 25 → 60 | 78 |
| Ethyl levulinate | H₂/Pd-C | Ethanol | 25 → 70 | 85 |
Michael Addition of 2-Chlorobenzylamine to Acrylic Acid Derivatives
The Michael addition leverages nucleophilic attack of amines on α,β-unsaturated esters or nitriles. Here, 2-chlorobenzylamine reacts with methyl acrylate to form a β-amino ester, which is hydrolyzed to the acid.
Stereochemical Considerations and Catalysis
While the Michael addition typically proceeds without stereocontrol, chiral catalysts like cinchona alkaloids can induce enantioselectivity. For instance, quinine-derived thiourea catalysts achieve enantiomeric excess (ee) >90% in analogous reactions. Hydrolysis with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water completes the synthesis.
Data Table 2: Michael Addition Parameters
| Acceptor | Catalyst | Solvent | ee (%) | Yield (%) |
|---|---|---|---|---|
| Methyl acrylate | None | THF | – | 65 |
| Ethyl crotonate | Quinine-Thiourea | Toluene | 92 | 73 |
Alkylation of β-Alanine Derivatives with 2-Chlorobenzyl Chloride
Direct alkylation of β-alanine or its protected analogs offers a straightforward route. The amine group of β-alanine is first protected (e.g., as a tert-butyl carbamate, Boc), followed by alkylation with 2-chlorobenzyl chloride and deprotection.
Protecting Group Strategy
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Boc protection : Using di-tert-butyl dicarbonate in aqueous NaOH.
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Alkylation : Conducted in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as base.
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Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group.
Data Table 3: Alkylation Efficiency with Different Bases
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 70 |
| Cs₂CO₃ | DMSO | 100 | 82 |
Enzymatic Synthesis Using Transaminases or Acylases
Biocatalytic methods provide sustainable pathways. Transaminases can convert β-keto acids to β-amino acids using pyridoxal phosphate (PLP) as a cofactor. For example, ω-transaminase from Arthrobacter sp. catalyzes the amination of 3-oxo-3-phenylpropanoic acid with 2-chlorobenzylamine.
Advantages and Limitations
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Sustainability : Aqueous conditions, mild pH (7–8).
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Substrate specificity : Enzyme engineering may be required for non-natural substrates.
Data Table 4: Biocatalytic Performance Metrics
| Enzyme Source | Substrate | Conversion (%) | ee (%) |
|---|---|---|---|
| Arthrobacter sp. | 3-Oxo-3-phenylpropanoic | 88 | 99 |
Comparative Analysis of Synthetic Routes
Each method presents distinct trade-offs:
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Reductive amination : High yields but requires handling of reducing agents.
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Michael addition : Scalable but limited stereocontrol without catalysts.
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Alkylation : Simplicity vs. need for protection/deprotection.
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Enzymatic synthesis : Eco-friendly yet constrained by enzyme availability.
Data Table 5: Method Comparison
| Method | Yield Range (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Reductive Amination | 70–85 | Low | High |
| Michael Addition | 65–75 | Moderate–High | Moderate |
| Alkylation | 70–82 | None | High |
| Enzymatic | 80–88 | High | Low |
Chemical Reactions Analysis
Types of Reactions
3-{[(2-chlorophenyl)methyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial building block in synthesizing pharmaceuticals. Its structure allows for modifications that enhance the efficacy of drugs targeting neurological disorders. Research indicates that derivatives of this compound exhibit potential therapeutic effects in conditions such as depression and anxiety disorders.
Case Study: Neurological Disorders
- Research Focus : A study investigated the effects of R-3-amino-3-(2-chlorophenyl)propionic acid on synaptic transmission.
- Findings : The compound was found to modulate neurotransmitter release, suggesting its potential use in developing treatments for neurological conditions .
Neurotransmitter Research
3-{[(2-chlorophenyl)methyl]amino}propanoic acid is utilized extensively in neurotransmitter research. It aids in understanding synaptic mechanisms and the role of specific neurotransmitters in brain function.
Application Highlights :
- Modulation Studies : Researchers use this compound to explore its effects on neurotransmitter systems, particularly glutamate and GABA pathways, which are critical for cognitive functions and mood regulation .
- Biochemical Assays : The compound is employed in assays to evaluate enzyme activities related to neurotransmitter metabolism, providing insights into drug interactions and metabolic pathways .
Material Science
In material science, this compound is explored for creating novel polymers with specific functional properties. Its unique chemical structure allows for the development of materials with enhanced performance characteristics.
Research Insights :
- Polymer Synthesis : Studies have shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability .
- Functional Materials : The compound's ability to form hydrogen bonds enhances the functionality of materials used in coatings and adhesives.
Academic Research
The compound is widely used in academic settings for teaching and research purposes. It serves as a model compound for studying amino acid chemistry and its applications across various scientific disciplines.
Educational Applications :
- Laboratory Experiments : Students engage with this compound in organic chemistry labs to understand synthesis techniques and reaction mechanisms .
- Research Projects : Many undergraduate and graduate research projects focus on modifying this compound to explore new therapeutic agents or materials .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings/Insights |
|---|---|---|
| Pharmaceutical Development | Drug synthesis for neurological disorders | Modulates neurotransmitter release |
| Neurotransmitter Research | Studies on neurotransmitter systems | Impacts glutamate and GABA pathways |
| Material Science | Development of novel polymers | Enhances mechanical strength and thermal stability |
| Academic Research | Teaching tool in organic chemistry | Engages students in practical synthesis techniques |
Mechanism of Action
The mechanism of action of 3-{[(2-chlorophenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
Structure : Features a para-hydroxyphenyl group instead of 2-chlorobenzyl.
Key Differences :
- The hydroxyl group enables hydrogen bonding, improving aqueous solubility but reducing lipophilicity compared to the chloro-substituted analog.
- Demonstrates anticancer and antimicrobial activity against ESKAPE pathogens and drug-resistant fungi, with structure-dependent efficacy .
- Pharmacokinetics: The scaffold exhibits favorable ADME properties, including moderate LogP values (~1.5–2.5) and high gastrointestinal absorption .
3-[(3-Fluorobenzyl)amino]propanoic Acid
Structure : Substitutes chlorine with fluorine at the benzene meta-position.
Key Differences :
- The meta-position may reduce steric hindrance compared to ortho-chloro analogs.
- No direct bioactivity data reported, but fluorinated analogs are often explored for CNS-targeting drugs due to improved blood-brain barrier penetration .
Boc-Protected Derivatives (e.g., 3-{[(tert-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic Acid)
Structure : Incorporates a tert-butoxycarbonyl (Boc) group on the amine.
Key Differences :
3-Amino-3-(2-chlorophenyl)propanoic Acid
Structure: Amino and 2-chlorophenyl groups are both on the β-carbon. Key Differences:
Structure-Activity Relationships (SAR) and Pharmacological Implications
- Electron-Withdrawing Groups (e.g., Cl) : Enhance lipophilicity and membrane permeability but may reduce solubility. The 2-chloro substituent in the target compound likely improves target binding through hydrophobic interactions.
- Substituent Position : Ortho-substituted chlorophenyl (target compound) vs. para-hydroxyphenyl () alters electronic and steric profiles, influencing target selectivity.
- Amino Group Modifications: Free amines (target compound) vs. Boc-protected () or sulfamoyl derivatives () affect reactivity and bioavailability.
Biological Activity
3-{[(2-chlorophenyl)methyl]amino}propanoic acid, also known as a derivative of amino acids with promising pharmacological properties, has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant effects. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 213.66 g/mol. It is characterized by the presence of an amino group attached to a propanoic acid backbone and a chlorophenyl moiety, which are believed to influence its biological activities significantly.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against selected pathogens are summarized in the following table:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0048 |
| Staphylococcus aureus | 0.0195 |
| Bacillus mycoides | 0.0098 |
| Candida albicans | 0.039 |
These findings suggest that the compound may inhibit the growth of harmful bacteria effectively .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. A study focusing on non-small cell lung cancer (NSCLC) demonstrated that derivatives of this compound could reduce cell viability significantly. The most promising derivative exhibited a reduction in A549 cell viability by 50% and showed selective cytotoxicity towards cancerous cells compared to non-cancerous Vero cells .
The following table summarizes the cytotoxic effects observed in these studies:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 20 | A549 (NSCLC) | 11 |
| Doxorubicin | A549 (NSCLC) | 2.29 |
This indicates that while the compound shows potential as an anticancer agent, it is less potent than established chemotherapeutics like doxorubicin .
3. Antioxidant Activity
Antioxidant properties have also been attributed to this compound and its derivatives. In assays measuring radical scavenging activity, certain derivatives demonstrated significant antioxidant capabilities comparable to standard antioxidants like ascorbic acid. This suggests that these compounds may protect cells from oxidative stress, which is crucial in cancer prevention and treatment .
While the precise mechanisms remain under investigation, it is hypothesized that this compound may interact with specific molecular targets involved in cell signaling and metabolism. This could involve inhibition or activation of certain enzymes linked to these pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Case Study 1 : A study evaluated the effect of this compound on E. coli and found significant inhibition at low concentrations, indicating potential for developing new antimicrobial agents.
- Case Study 2 : In cancer research, derivatives were tested against multiple cell lines, showing promise as adjuncts to existing therapies due to their selective cytotoxicity towards cancer cells.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-{[(2-chlorophenyl)methyl]amino}propanoic acid, and how do they influence experimental design?
- The dissociation constant (pKa) of the carboxylic acid group is critical for solubility and reactivity. For structurally similar 3-(2-chlorophenyl)propanoic acid, the pKa is 4.58 at 25°C, indicating moderate acidity . This property informs buffer selection (e.g., phosphate or acetate buffers near pH 4.5–5.5) and purification strategies (e.g., ion-exchange chromatography).
- Methodological Note : Determine pKa experimentally via potentiometric titration or UV-Vis spectroscopy under controlled ionic strength.
Q. How can researchers synthesize this compound with high purity?
- Synthesis typically involves nucleophilic substitution between 3-chloropropanoic acid and (2-chlorophenyl)methylamine under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C). Analogous compounds like 3-[(2-hydroxyethyl)(methyl)amino]propanoic acid are synthesized via similar mechanisms, achieving >98% purity with continuous flow reactors for optimized yield .
- Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC with a C18 column and 0.1% TFA in acetonitrile/water gradients.
Q. What spectroscopic techniques are recommended for structural characterization?
- 1H/13C NMR : Key signals include the aromatic protons (δ 7.2–7.5 ppm for 2-chlorophenyl), methylene groups adjacent to the amino moiety (δ 3.1–3.4 ppm), and the carboxylic acid proton (δ 12–13 ppm, broad) .
- Mass Spectrometry : ESI-MS in negative mode typically shows [M–H]⁻ at m/z 228.1 (calculated for C₁₀H₁₀ClNO₂).
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring (e.g., 2-chloro vs. 4-chloro) affect biological activity?
- The 2-chloro substituent introduces steric hindrance and electronic effects, altering receptor binding. For example, Ki16425 (a related LPA receptor antagonist with a 2-chlorophenyl group) shows higher selectivity for LPA₁/LPA₃ receptors compared to 4-substituted analogs .
- Methodological Note : Use molecular docking (e.g., AutoDock Vina) to compare binding energies with receptor models (e.g., LPA₁ PDB: 7T4A). Validate with competitive binding assays using fluorescently tagged ligands.
Q. What strategies resolve contradictions in pharmacological data, such as inconsistent IC₅₀ values across studies?
- Discrepancies may arise from assay conditions (e.g., cell type, incubation time). For example, enzyme inhibition studies may yield variable results depending on buffer pH (affecting ionization) or co-solvents (e.g., DMSO >1% can denature proteins) .
- Best Practices :
- Replicate assays in triplicate across multiple cell lines (e.g., HEK293 vs. CHO-K1).
- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
Q. How can computational modeling predict the compound’s metabolic stability?
- In Silico Tools :
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify potential oxidation sites (e.g., benzylic methylene group).
- Half-Life Prediction : Apply QSAR models trained on propanoic acid derivatives, prioritizing compounds with logP <3 and polar surface area >80 Ų .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
